

Structural Basis of ERDRP-0519 Inhibition: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis of inhibition of the measles virus (MeV) RNA-dependent RNA polymerase (RdRp) by the non-nucleoside inhibitor **ERDRP-0519**. The document collates key quantitative data, details experimental methodologies, and visualizes the mechanism of action and experimental workflows.

Quantitative Analysis of ERDRP-0519 Inhibition

The inhibitory activity of **ERDRP-0519** has been quantified through various cell-based and biochemical assays. The following tables summarize the key findings, including 50% effective concentrations (EC50), 50% inhibitory concentrations (IC50), and binding affinities (KD).

Table 1: In Vitro Efficacy of ERDRP-0519



Assay Type	Virus/Polymerase	EC50 / IC50 (μM)	Reference(s)
Cell-based antiviral	Measles virus (panel of isolates)	0.07 - 0.3	[1]
Cell-based minigenome	Wild-type MeV L	0.06 (60 nM)	[2]
In vitro RdRP (de novo)	Wild-type MeV P-L complex	0.15	[3][4]
In vitro RdRP (elongation)	Wild-type MeV P-L complex	0.1	[3][4]

Table 2: Impact of Resistance Mutations on ERDRP-0519

Efficacy

L Protein Mutation	EC50 (μM)	Fold Change vs. Wild-Type	Reference(s)
ERDRP-0519 Induced			
H589Y	2.59	19.8	[3]
S768A	3.72	29.1	[3]
T776A	10.67	76.6	[3]
L1170F	2.36	16.9	[3]
V1239A	3.97	29.8	[3]
GHP-88309 Induced			
E858D	0.10	0.7	[3]
I1009F	0.05	0.3	[3]
T1010N	0.18	1.5	[3]
Y1106S	0.11	0.6	[3]



Table 3: Binding Affinity of ERDRP-0519 to MeV

Polymerase

L Protein Variant	KD (μM)	Reference(s)
Wild-type L1708	0.14	[3]
H589Y	No binding detected	[3]
S768A	No binding detected	[3]
L1170F	6.7	[3]

Molecular Mechanism of Inhibition

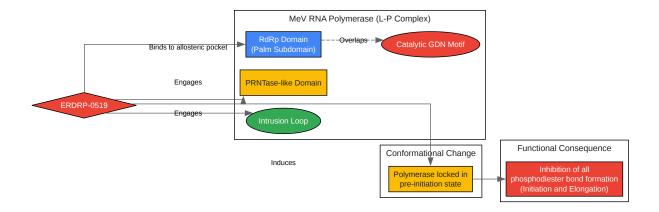
ERDRP-0519 is a potent, orally bioavailable non-nucleoside inhibitor that targets the Large (L) protein of the measles virus RNA-dependent RNA polymerase complex.[1][2][4][5] Structural and biochemical studies have revealed a unique allosteric mechanism of inhibition.

Cryo-electron microscopy (cryo-EM) structures of the MeV polymerase in complex with **ERDRP-0519** show that the inhibitor binds to a previously unrecognized pocket within the palm subdomain of the RdRp.[6][7] This binding site is distinct from the active site for nucleotide incorporation but overlaps with the conserved catalytic GDN motif.[6]

The binding of **ERDRP-0519** induces a conformational change in the polymerase, locking it in a pre-initiation state.[3][4][8] This allosterically prevents the engagement of the RNA template and incoming nucleotides, thereby halting all phosphodiester bond formation.[3][4][7][8] Consequently, **ERDRP-0519** inhibits both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex.[3][4][5][8]

Resistance to **ERDRP-0519** is conferred by mutations in the L protein that cluster in the RdRp and PRNTase-like domains, which line the inhibitor's binding pocket.[3][9] These mutations likely reduce the binding affinity of the compound, allowing the polymerase to remain active.[3]





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Caption: Mechanism of ERDRP-0519 inhibition of MeV RdRp.

Experimental Protocols

The characterization of **ERDRP-0519**'s mechanism of action has relied on a combination of biochemical and biophysical assays. Detailed methodologies for the key experiments are provided below.

In Vitro RdRp Assay

This assay measures the ability of the purified MeV polymerase complex to synthesize RNA in the presence of **ERDRP-0519**.

Methodology:

 Reaction Setup: Assemble the reaction mixture containing purified recombinant MeV P-L complexes, a synthetic 16-mer RNA template with an MeV-specific promoter (for de novo



initiation) or a primer-template pair (for elongation), ribonucleotides (including α -32P-GTP for detection), and varying concentrations of **ERDRP-0519** or DMSO as a control.[3][4]

- Incubation: Incubate the reactions at 30°C to allow for RNA synthesis.
- Quenching: Stop the reactions by adding an equal volume of 2X RNA loading dye.
- Denaturation: Denature the samples by heating at 95°C for 5 minutes.
- Electrophoresis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
- Detection: Visualize the radiolabeled RNA products by autoradiography and quantify using a phosphoimager.
- Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **ERDRP-0519** concentration and fitting the data to a four-parameter variable slope regression model.[3]

Biolayer Interferometry (BLI)

BLI is used to measure the binding kinetics and affinity of **ERDRP-0519** to the MeV polymerase.[3]

Methodology:

- Protein Preparation: Express and purify full-length or truncated (L1708) MeV P-L complexes.
 Perform statistical mono-biotinylation of the L protein preparations using EZ-Link NHS-Biotin.
 [4]
- Immobilization: Load the biotinylated P-L complexes onto streptavidin-coated biosensor tips.
- Association: Dip the biosensor tips into wells containing increasing concentrations of ERDRP-0519 in kinetics buffer to measure the association phase.
- Dissociation: Transfer the biosensor tips to wells containing only kinetics buffer to measure the dissociation phase.



 Data Analysis: Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Photoaffinity Labeling

This technique is employed to identify the physical binding site of **ERDRP-0519** on the MeV L protein.[3][4]

Methodology:

- Probe Synthesis: Synthesize a photo-activatable analog of ERDRP-0519 (e.g., ERDRP-0519az) containing a photoreactive group (e.g., an aryl azide).[4]
- Cross-linking: Incubate the purified MeV P-L complexes with the photoaffinity probe and irradiate with UV light to induce covalent cross-linking of the probe to interacting amino acid residues.
- Proteolysis: Digest the cross-linked protein complex into smaller peptides using a protease (e.g., trypsin).
- Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides that are covalently modified by the photoaffinity probe.
- Site Identification: Map the identified peptides to the primary sequence of the L protein to pinpoint the binding site of **ERDRP-0519**.

Cryo-Electron Microscopy (Cryo-EM)

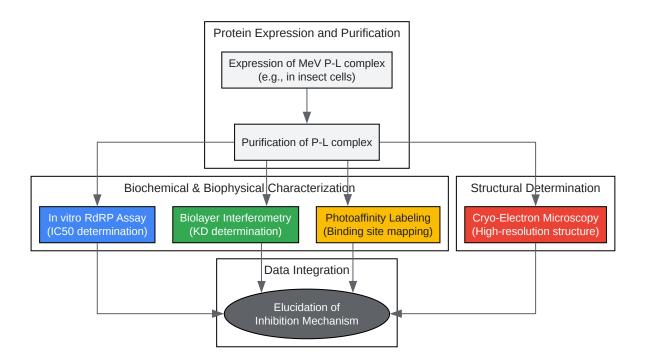
Cryo-EM provides high-resolution structural information of the MeV polymerase in complex with **ERDRP-0519**.[6]

Methodology:

 Complex Formation: Incubate the purified MeV polymerase complex with a molar excess of ERDRP-0519.



- Grid Preparation: Apply the complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.
- Data Collection: Collect a large dataset of images (movies) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
- Image Processing: Perform motion correction, contrast transfer function (CTF) estimation, particle picking, and 2D/3D classification to obtain a high-resolution 3D reconstruction of the complex.
- Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.



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Caption: Experimental workflow for **ERDRP-0519** characterization.



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